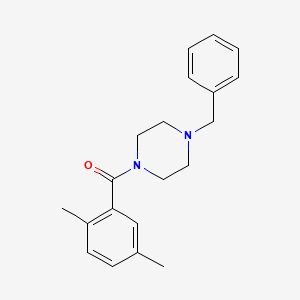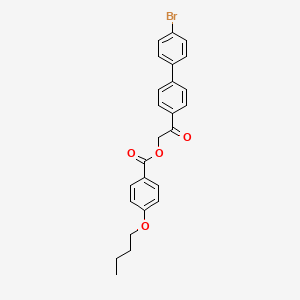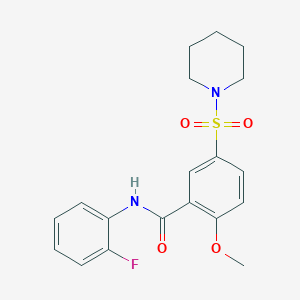
N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide, also known as FS-1, is a chemical compound that has been studied extensively for its potential therapeutic applications. FS-1 belongs to a class of compounds known as sulfonylbenzamides, which have been shown to have a range of biological activities including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide is not fully understood, but it is believed to act through a number of different pathways. One proposed mechanism is that N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide inhibits the activity of the enzyme PDE4, which is involved in the production of inflammatory cytokines.
Another proposed mechanism is that N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide activates the AMPK pathway, which is involved in regulating cellular energy metabolism and has been shown to have anti-cancer effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has also been shown to have anti-diabetic effects, with studies showing that it can improve insulin sensitivity and glucose uptake in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide is that it has been extensively studied and its properties are well understood. This makes it a useful tool for researchers investigating the biological effects of sulfonylbenzamides.
One limitation of N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide is that it can be difficult to synthesize, which may limit its availability for use in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide. One area of interest is the development of N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide derivatives that may have improved therapeutic properties.
Another area of research could focus on the potential use of N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide in combination with other drugs or therapies to enhance its effects.
Finally, further studies are needed to fully understand the mechanism of action of N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide and its potential therapeutic applications in various disease states.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-inflammatory properties, with studies showing that N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide can inhibit the production of inflammatory cytokines such as TNF-α and IL-6.
Another area of research has investigated the anti-cancer effects of N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide. Studies have shown that N-(2-fluorophenyl)-2-methoxy-5-(1-piperidinylsulfonyl)benzamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-2-methoxy-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-26-18-10-9-14(27(24,25)22-11-5-2-6-12-22)13-15(18)19(23)21-17-8-4-3-7-16(17)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJOHCUSDCPDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tetrahydro-2-furanylmethyl)-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4693179.png)

![N-[3-(acetylamino)phenyl]-2-(1-adamantyl)acetamide](/img/structure/B4693187.png)

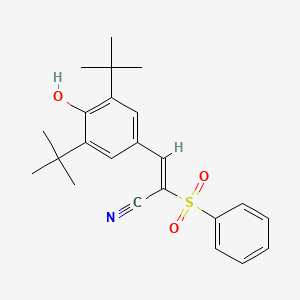
![ethyl 1-methyl-5-{[(pyridin-2-ylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylate](/img/structure/B4693206.png)
![N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4693211.png)
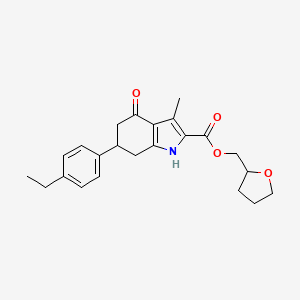
![N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4693221.png)

![N-(2-chloro-4-methylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4693246.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide](/img/structure/B4693257.png)
